![molecular formula C12H18ClIN2O B4082991 N~2~,N~2~-diethyl-N~1~-(3-iodophenyl)glycinamide hydrochloride](/img/structure/B4082991.png)
N~2~,N~2~-diethyl-N~1~-(3-iodophenyl)glycinamide hydrochloride
Vue d'ensemble
Description
N~2~,N~2~-diethyl-N~1~-(3-iodophenyl)glycinamide hydrochloride, commonly known as DEGIBNA, is a chemical compound that has been extensively studied for its potential use in scientific research. DEGIBNA is a member of the glycine transporter (GlyT) inhibitor family and has been shown to modulate the activity of the glycine receptor, which is involved in the regulation of neurotransmission.
Mécanisme D'action
DEGIBNA acts as a N~2~,N~2~-diethyl-N~1~-(3-iodophenyl)glycinamide hydrochloride inhibitor, which prevents the reuptake of glycine into presynaptic neurons. This increases the concentration of glycine in the synaptic cleft, leading to an increase in the activity of the glycine receptor. This results in an increase in inhibitory neurotransmission, which can have a calming effect on the brain.
Biochemical and physiological effects:
DEGIBNA has been shown to have a number of biochemical and physiological effects. It has been shown to increase the concentration of glycine in the synaptic cleft, leading to an increase in the activity of the glycine receptor. This can have a calming effect on the brain and may be useful in the treatment of neurological disorders such as schizophrenia and epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
DEGIBNA has a number of advantages and limitations for lab experiments. One advantage is that it is a potent and selective N~2~,N~2~-diethyl-N~1~-(3-iodophenyl)glycinamide hydrochloride inhibitor, which makes it a useful tool for studying the role of glycine in neurotransmission. However, one limitation is that it has a relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are a number of future directions for research on DEGIBNA. One area of interest is the development of more potent and selective N~2~,N~2~-diethyl-N~1~-(3-iodophenyl)glycinamide hydrochloride inhibitors. Another area of interest is the use of DEGIBNA in animal models of neurological disorders such as schizophrenia and epilepsy. Additionally, the potential use of DEGIBNA in combination with other drugs for the treatment of neurological disorders is an area of interest for future research.
Applications De Recherche Scientifique
DEGIBNA has been studied for its potential use in a variety of scientific research applications. It has been shown to modulate the activity of the glycine receptor, which is involved in the regulation of neurotransmission. This makes DEGIBNA a potential candidate for the treatment of neurological disorders such as schizophrenia and epilepsy.
Propriétés
IUPAC Name |
2-(diethylamino)-N-(3-iodophenyl)acetamide;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17IN2O.ClH/c1-3-15(4-2)9-12(16)14-11-7-5-6-10(13)8-11;/h5-8H,3-4,9H2,1-2H3,(H,14,16);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFLMPCHXNVQPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1=CC(=CC=C1)I.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClIN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(diethylamino)-N-(3-iodophenyl)acetamide;hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.